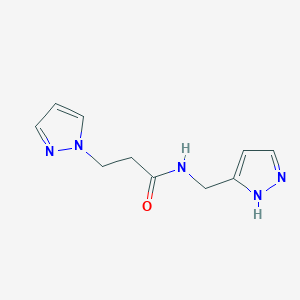
n-((1h-Pyrazol-3-yl)methyl)-3-(1h-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide is a chemical compound that features two pyrazole rings connected by a propanamide linker
Méthodes De Préparation
The synthesis of N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 1H-pyrazole derivatives with appropriate amide precursors. One common method involves the use of Rh(III)-catalyzed C-H bond functionalization, which allows for the formation of the desired compound under controlled conditions . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide can be compared with other similar compounds, such as:
1H-Pyrazol-1-yl derivatives: These compounds share the pyrazole ring structure but differ in their functional groups and linkers.
Propanamide derivatives: These compounds have the propanamide linker but may have different substituents on the pyrazole rings.
The uniqueness of this compound lies in its specific combination of two pyrazole rings and a propanamide linker, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13N5O |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propanamide |
InChI |
InChI=1S/C10H13N5O/c16-10(3-7-15-6-1-4-13-15)11-8-9-2-5-12-14-9/h1-2,4-6H,3,7-8H2,(H,11,16)(H,12,14) |
Clé InChI |
GEJVJPOFXMNWBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCC(=O)NCC2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14901429.png)
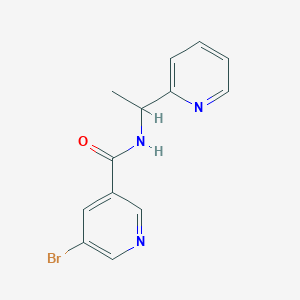

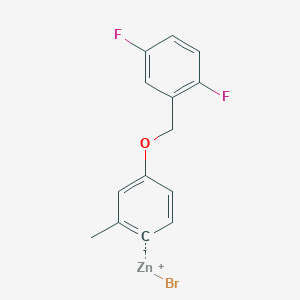
![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14901453.png)
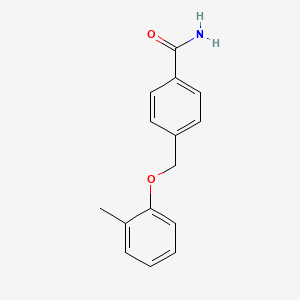

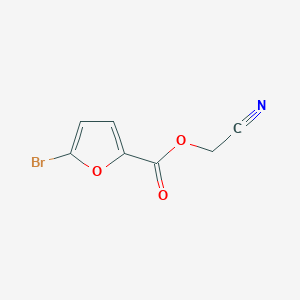
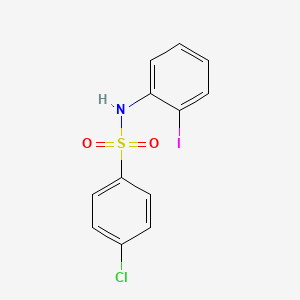

![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)
